3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl group at position 3, a phenyl group at position 1, and a carboxylic acid at position 5. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-12-7-10(14(18)19)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVRVCCBEKXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This method, first reported by Bulow in 1911, remains a widely used strategy . Another approach involves the use of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which provides a straightforward route to construct the pyrazolopyridine system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of catalytic processes and optimization of reaction conditions for large-scale production, are likely applicable .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural similarity to purine bases allows it to interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. This interaction can modulate various biological processes, leading to its observed bioactivities .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Fluorine at position 6 () enhances metabolic stability via electron-withdrawing effects, whereas chlorine in may influence steric interactions .
- Biological Moieties : Linking tacrine () introduces dual inhibitory activity, demonstrating the scaffold’s versatility in multi-target drug design .
Physicochemical and Crystallographic Properties
- Planarity and Stacking : The target compound’s pyrazolo[3,4-b]pyridine core is planar, with π-π interactions observed between pyrazine rings in crystal structures. In contrast, analogs with bulky substituents (e.g., 2-hydroxy-5-methylphenyl in ) exhibit larger dihedral angles (up to 52.89°), disrupting planarity and altering crystal packing .
- Hydrogen Bonding : Intramolecular O–H···O and C–H···N bonds in stabilize the molecule, whereas the target compound’s carboxylic acid enables intermolecular hydrogen bonds, influencing solubility and crystallinity .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological applications, and research findings related to this compound.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing phenylhydrazine and appropriate carbonyl compounds.
- Cyclization : Employing cyclization techniques to form the pyrazolo ring structure.
Antiviral Properties
Research indicates that derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine exhibit significant antiviral activity. For instance:
- Anti-HSV Activity : Compounds with this scaffold have shown promising results against Herpes Simplex Virus type 1 (HSV-1), with some derivatives demonstrating higher efficacy than standard antiviral agents .
| Compound | Activity | Concentration | Reference |
|---|---|---|---|
| Compound 5 | Anti-HSV-1 | 20 µg/10^5 cells | |
| Compound 6 | Anti-VSV, Mayaro Virus | EC50 values < 10 µM |
Antimicrobial Effects
The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that certain derivatives possess activity against various bacterial strains, indicating potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Potential
The pyrazolo[3,4-b]pyridine framework has been explored for its anticancer properties. Compounds derived from this structure have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
Several studies have highlighted the therapeutic potential of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives:
- Antiviral Study : A study evaluated the efficacy of various derivatives against viral infections, demonstrating significant antiviral activity against both HSV and VSV .
- Anticancer Screening : Another study focused on the inhibition of CDKs in cancer cell lines such as HeLa and HCT116, showing that certain derivatives effectively reduced cell proliferation .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazolo[3,4-b]pyridine derivatives are prepared by reacting substituted pyrazole-5-amines with α,β-unsaturated carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) . Hydrolysis of ester intermediates (e.g., methyl or ethyl carboxylates) under basic conditions is often employed to yield the carboxylic acid derivative . Key parameters include solvent choice (toluene or DMF), catalyst loading (e.g., 30 mol% TFA), and reaction time (12–24 hours).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization involves:
- H/C NMR : To confirm substitution patterns and aromaticity. For example, pyrazolo[3,4-b]pyridine derivatives show distinct proton signals for methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1680–1720 cm, while pyrazole/pyridine ring vibrations occur at 1500–1600 cm .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.
Q. What are the primary research applications of this compound?
It serves as a scaffold for drug discovery, particularly in kinase inhibition and antimicrobial agents. Structural analogs have shown activity against cancer cell lines and bacterial pathogens due to their ability to interact with ATP-binding pockets or disrupt microbial enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Optimization strategies include:
- Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl) or ionic liquids to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization compared to toluene.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 30 minutes at 120°C) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected H NMR splitting) can arise from tautomerism or impurities. Resolve by:
Q. What strategies mitigate poor solubility in biological assays?
Poor aqueous solubility is common due to the aromatic core. Solutions include:
- Prodrug Design : Convert the carboxylic acid to methyl esters or amides for improved lipophilicity .
- Nanoformulation : Use liposomes or PEGylated carriers to enhance bioavailability .
- Co-solvent Systems : Employ DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR kinase) to predict binding affinities. Pyrazolo[3,4-b]pyridines often occupy hydrophobic pockets via π-π stacking .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with IC values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
